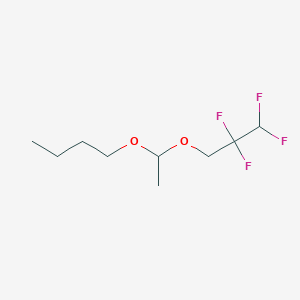
Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal is a fluorinated organic compound with the molecular formula C9H16F4O2. This compound is notable for its unique structural features, which include a butyl group and a tetrafluoropropyl moiety linked to an acetaldehyde acetal. The presence of fluorine atoms imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal typically involves the reaction of butyl alcohol with 2,2,3,3-tetrafluoropropyl acetaldehyde in the presence of an acid catalyst. The reaction proceeds via acetal formation, where the aldehyde group reacts with the alcohol to form the acetal linkage. Commonly used acid catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of molecular sieves or Dean-Stark apparatus can help remove water produced during the reaction, driving the equilibrium towards acetal formation .
化学反応の分析
Types of Reactions: Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal can undergo various chemical reactions, including:
Oxidation: The acetal group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetal back to the original alcohol and aldehyde.
Substitution: The fluorine atoms in the tetrafluoropropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of butyl 2,2,3,3-tetrafluoropropyl aldehyde or carboxylic acid.
Reduction: Regeneration of butyl alcohol and 2,2,3,3-tetrafluoropropyl acetaldehyde.
Substitution: Various substituted fluoropropyl derivatives depending on the nucleophile used.
科学的研究の応用
Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal finds applications in several fields:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Potential use in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its role in drug design, especially in enhancing the metabolic stability and bioavailability of pharmaceuticals.
作用機序
The effects of Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal are primarily due to its fluorinated structure, which influences its reactivity and interaction with other molecules. The fluorine atoms can engage in strong hydrogen bonding and dipole interactions, affecting the compound’s solubility and stability. In biological systems, the compound may interact with enzymes and receptors, altering their activity and leading to specific physiological effects.
類似化合物との比較
- Butyl 2,2,2-trifluoroethyl acetal
- Butyl 2,2,3,3-tetrafluoropropyl ketal
- Butyl 2,2,3,3-tetrafluoropropyl ether
Comparison: Compared to these similar compounds, Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal is unique due to its specific acetal linkage and the presence of four fluorine atoms. This structural configuration imparts distinct chemical properties, such as enhanced stability and reactivity, making it more suitable for certain applications in organic synthesis and material science .
特性
分子式 |
C9H16F4O2 |
|---|---|
分子量 |
232.22 g/mol |
IUPAC名 |
1-[1-(2,2,3,3-tetrafluoropropoxy)ethoxy]butane |
InChI |
InChI=1S/C9H16F4O2/c1-3-4-5-14-7(2)15-6-9(12,13)8(10)11/h7-8H,3-6H2,1-2H3 |
InChIキー |
UFSXRGGZOLVUPF-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(C)OCC(C(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



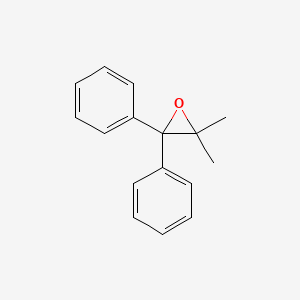
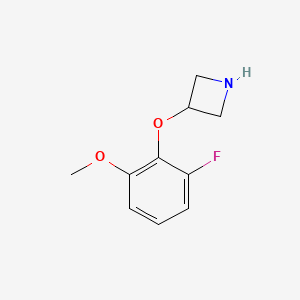

![6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12081036.png)



![O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine](/img/structure/B12081058.png)
![3-[[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B12081061.png)
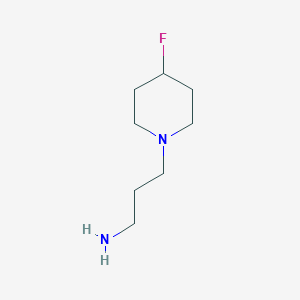

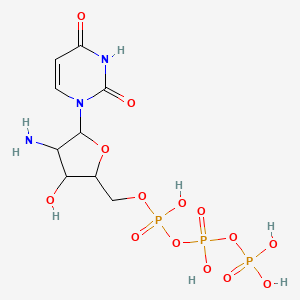
![1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-](/img/structure/B12081071.png)
